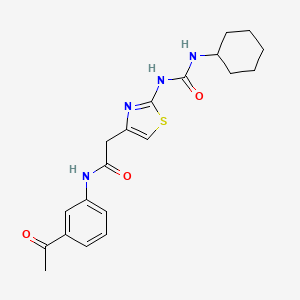
N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as ACTA, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits promising pharmacological properties and has been studied for its potential use in various scientific research applications. In
Scientific Research Applications
Synthesis and Antitumor Activity
One area of research involves the synthesis of benzothiazole derivatives, including compounds structurally related to N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, and their evaluation for antitumor activity. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives and screened them for potential antitumor activity against various human tumor cell lines. They found that some compounds showed considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Analgesic Agents
Another study by Shkair et al. (2016) designed, synthesized, and evaluated a series of substituted thiadiazoles as anti-inflammatory and analgesic agents. The compounds were characterized and screened for their activities, showing significant in vitro anti-inflammatory and analgesic activities compared to standard drugs (Shkair et al., 2016).
Antimicrobial Activity
Rezki (2016) conducted a study on the synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nucleus and evaluated their antimicrobial activity. The compounds displayed promising antimicrobial activities against several bacterial and fungal strains, showcasing the potential for developing new antimicrobial agents (Rezki, 2016).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13(25)14-6-5-9-16(10-14)21-18(26)11-17-12-28-20(23-17)24-19(27)22-15-7-3-2-4-8-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,21,26)(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLNEPKAHQLNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
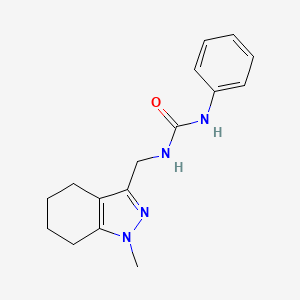
![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)
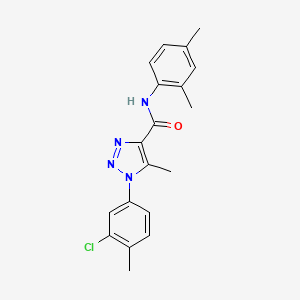
![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)
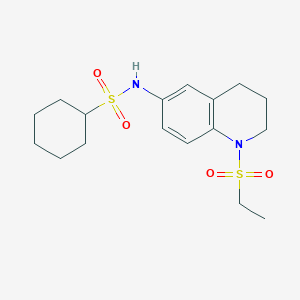

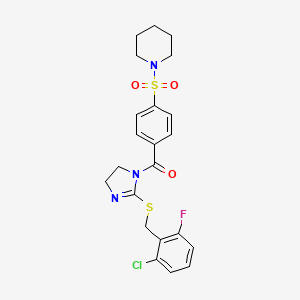
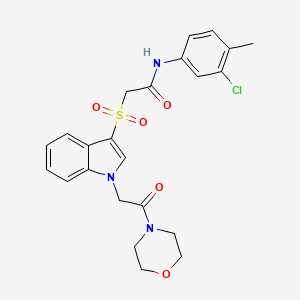
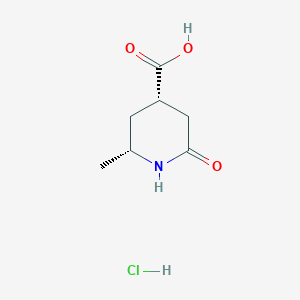
![[1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2926942.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2926944.png)
